REACTION_CXSMILES
|
[Br-].[CH3:2]OC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].[NH2:26][C:27]1[C:32]([CH:33]=O)=[C:31]([C:35]2[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=2)[C:30]([C:42]([O:44][CH3:45])=[O:43])=[C:29]([CH:46]([CH3:48])[CH3:47])[N:28]=1.[Br-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].Cl.[OH-].[Na+]>O1CCCC1>[F:41][C:38]1[CH:39]=[CH:40][C:35]([C:31]2[C:30]([C:42]([O:44][CH3:45])=[O:43])=[C:29]([CH:46]([CH3:47])[CH3:48])[N:28]=[C:27]3[NH:26][CH:2]=[CH:33][C:32]=23)=[CH:36][CH:37]=1 |f:0.1,2.3,5.6.7.8,10.11|
|
Name
|
mixture
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
compound
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1C=O)C1=CC=C(C=C1)F)C(=O)OC)C(C)C
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methoxymethyltriphenylphosphonium bromide sodium amide
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
[Br-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[NH2-].[Na+]
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred vigorously for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 60 min
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue which remains is dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
added to a glass frit (porosity 3) which
|
Type
|
WASH
|
Details
|
The mixture is eluted
|
Type
|
CUSTOM
|
Details
|
without sucking dry
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated to dryness in vacuo
|
Type
|
STIRRING
|
Details
|
the residue is thoroughly stirred in a mixture of ether/petroleum ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C2C(=NC(=C1C(=O)OC)C(C)C)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |